Cas no 2228557-94-4 (3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol)
3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol
- 2228557-94-4
- EN300-1960530
- 3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol
-
- Inchi: 1S/C9H9ClF3NS/c10-8-6(2-1-3-15)4-7(5-14-8)9(11,12)13/h4-5,15H,1-3H2
- InChI Key: SUZLPKSBHIQWBD-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(F)(F)F)=CN=1)CCCS
Computed Properties
- Exact Mass: 255.0096326g/mol
- Monoisotopic Mass: 255.0096326g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 13.9Ų
3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960530-1g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 1g |
$1142.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-5g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 5g |
$3313.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-10g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 10g |
$4914.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-0.05g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 0.05g |
$959.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-0.1g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 0.1g |
$1005.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-0.25g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 0.25g |
$1051.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-0.5g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 0.5g |
$1097.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-1.0g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1960530-2.5g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 2.5g |
$2240.0 | 2023-09-17 | ||
| Enamine | EN300-1960530-5.0g |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propane-1-thiol |
2228557-94-4 | 5g |
$3313.0 | 2023-05-31 |
3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol
3-2-Chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol: A Comprehensive Overview
3-2-Chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol (CAS No. 2228557-94-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct structural features, holds potential applications in the development of novel therapeutic agents and as a key intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol is composed of a pyridine ring substituted with a chloro group and a trifluoromethyl group, along with a propyl chain terminated by a thiol group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it an attractive candidate for various research and industrial applications.
In recent years, the study of 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol has been driven by its potential as a building block in the synthesis of bioactive molecules. The thiol group, in particular, is known for its reactivity and ability to form disulfide bonds, which are crucial in many biological processes. This property makes the compound valuable in the development of drugs targeting specific biological pathways.
One of the key areas where 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol has shown promise is in the field of medicinal chemistry. Researchers have explored its use as an intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer properties. For instance, a recent study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of derivatives from this compound that exhibited potent antiviral activity against several strains of influenza virus.
The chloro and trifluoromethyl substituents on the pyridine ring contribute to the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These properties enhance the compound's ability to cross cell membranes and reach target sites within cells, thereby improving its therapeutic efficacy. Additionally, the presence of these substituents can influence the binding affinity and selectivity of the resulting molecules for specific receptors or enzymes.
In addition to its applications in drug discovery, 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol has also been investigated for its potential use as a ligand in coordination chemistry. The thiol group can coordinate with metal ions to form stable complexes, which have applications in catalysis and materials science. For example, researchers at the University of California have demonstrated that complexes formed from this compound exhibit excellent catalytic activity in various organic transformations.
The synthesis of 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and coupling reactions involving organometallic reagents. Advances in synthetic methodologies have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale applications.
In conclusion, 3-2-chloro-5-(trifluoromethyl)pyridin-3-ylpropane-1-thiol (CAS No. 2228557-94-4) is a multifaceted compound with significant potential in various scientific and industrial domains. Its unique structural features and chemical properties make it an invaluable tool for researchers working on drug discovery, catalysis, and materials science. As ongoing research continues to uncover new applications and optimize synthetic methods, this compound is likely to play an increasingly important role in advancing our understanding and capabilities in these fields.
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